
4,4-Dimethyl-1,2,4-diselenastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,2,4-diselenastannolane is a unique organometallic compound that features selenium and tin atoms within its molecular structure. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of selenium and tin atoms imparts distinctive chemical properties that make it a subject of scientific research.
Preparation Methods
The synthesis of 4,4-Dimethyl-1,2,4-diselenastannolane typically involves the reaction of organotin compounds with selenium sources under controlled conditions. One common synthetic route includes the reaction of dimethyltin dichloride with elemental selenium in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve scaling up this reaction while ensuring safety and efficiency.
Chemical Reactions Analysis
4,4-Dimethyl-1,2,4-diselenastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenium oxides and tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced selenium and tin species.
Substitution: The compound can undergo substitution reactions where the selenium or tin atoms are replaced by other atoms or groups, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various organoselenium and organotin compounds.
Scientific Research Applications
4,4-Dimethyl-1,2,4-diselenastannolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of selenium and tin-containing compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as polymerization and oxidation reactions.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1,2,4-diselenastannolane exerts its effects involves interactions with molecular targets and pathways. The selenium and tin atoms in the compound can interact with various biological molecules, leading to changes in cellular processes. For example, selenium is known to play a role in antioxidant defense mechanisms, while tin can interact with enzymes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparison with Similar Compounds
4,4-Dimethyl-1,2,4-diselenastannolane can be compared with other similar compounds, such as:
This compound: This compound features a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
This compound: Another related compound with a different arrangement of selenium and tin atoms, resulting in distinct chemical behavior
Properties
CAS No. |
918904-65-1 |
|---|---|
Molecular Formula |
C4H10Se2Sn |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4,4-dimethyl-1,2,4-diselenastannolane |
InChI |
InChI=1S/C2H4Se2.2CH3.Sn/c1-3-4-2;;;/h1-2H2;2*1H3; |
InChI Key |
WGQQTGSXYYKOII-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(C[Se][Se]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


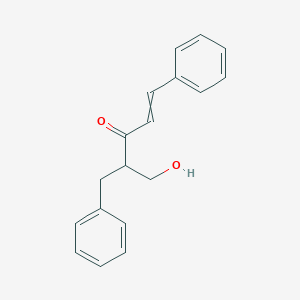
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
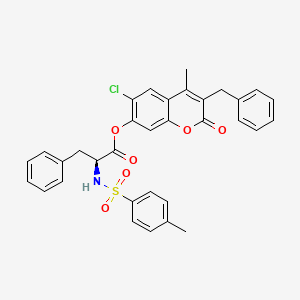
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
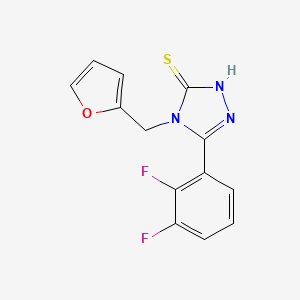


![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
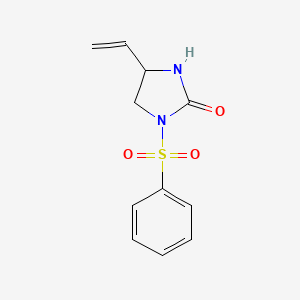
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
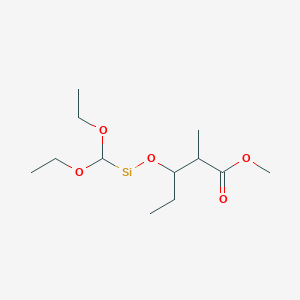
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
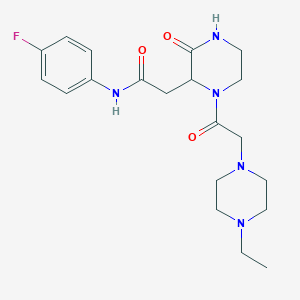
![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
